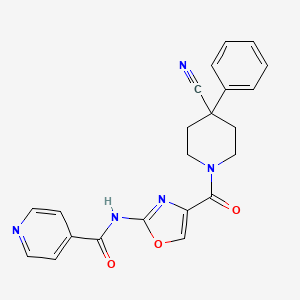![molecular formula C18H18N4O3S2 B2922073 1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844464-94-4](/img/structure/B2922073.png)
1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Alavi et al. (2017) explored the synthesis of different quinoxalines, including structures similar to 1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, through reactions involving o-phenylene diamine and 2-bromoacetophenones. This process was catalyst-free and conducted in ethanol, leading to the creation of several sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These compounds exhibited notable antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting potential applications in developing new antimicrobial agents (Alavi et al., 2017).
Synthesis and Reactivity in Organic Chemistry
Aleksandrov et al. (2020) investigated the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to N-(quinolin-5-yl)thiophene-2-carboxamide. Following a series of reactions, they synthesized 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, which underwent various electrophilic substitution reactions. This study highlights the reactivity and potential utility of pyrroloquinoline derivatives in organic synthesis, providing insights into their application in designing novel compounds with specific functionalities (Aleksandrov et al., 2020).
Potential in Antitubercular Agents
Karkara et al. (2020) conducted a study on the synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols, aiming to discover new antitubercular agents. These compounds were synthesized by integrating amino ether linkages with a diarylquinoline skeleton, showing significant in vitro activity against Mycobacterium tuberculosis. This research demonstrates the potential of such compounds in contributing to the development of new treatments for tuberculosis (Karkara et al., 2020).
Conformational Solvatochromism Study
Goszczycki et al. (2021) synthesized phenylmethylidene-bis(pyrrolo[2,3-b]quinoxaline) derivatives and studied their conformational solvatochromism. The study revealed that these compounds exhibit positive solvatochromism, indicating a shift in their absorption spectrum depending on the solvent polarity. This behavior was attributed to conformational changes induced by hydrogen bonding with strong acceptors, suggesting applications in the field of molecular sensors and materials science (Goszczycki et al., 2021).
Propiedades
IUPAC Name |
1-(3-methoxypropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-25-10-5-9-22-17(19)16(27(23,24)14-8-4-11-26-14)15-18(22)21-13-7-3-2-6-12(13)20-15/h2-4,6-8,11H,5,9-10,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKZYTAZNNBGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

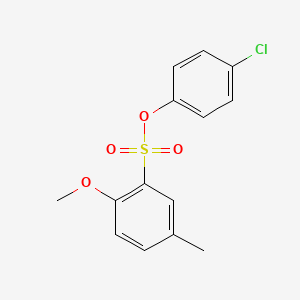
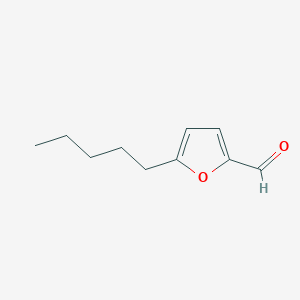
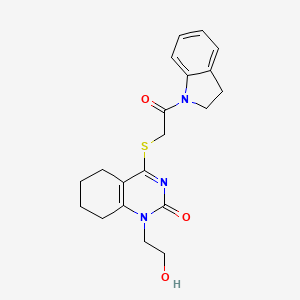
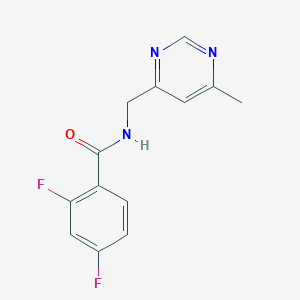
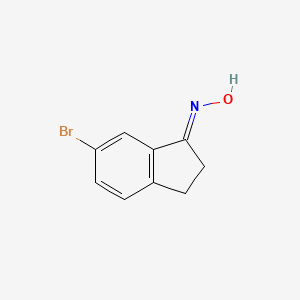
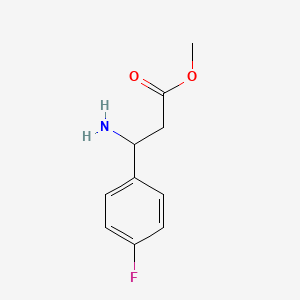


![2-[(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2922002.png)
![N-[[4-(4-bromophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2922003.png)
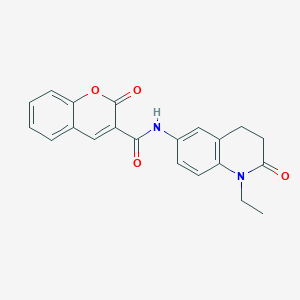
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)
![[5-(2-Methyl-3-nitrophenyl)-2-furyl]methanol](/img/structure/B2922010.png)
